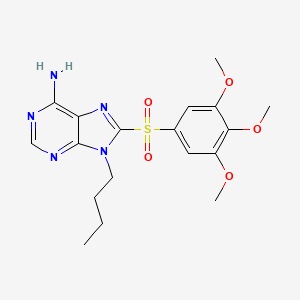

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine

Description

Properties

CAS No. |

827302-63-6 |

|---|---|

Molecular Formula |

C18H23N5O5S |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

9-butyl-8-(3,4,5-trimethoxyphenyl)sulfonylpurin-6-amine |

InChI |

InChI=1S/C18H23N5O5S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)29(24,25)11-8-12(26-2)15(28-4)13(9-11)27-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21) |

InChI Key |

HCIBJWRRCCOAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine typically involves the following key steps:

Formation of the Purine Core: The purine nucleus is constructed through condensation reactions of appropriate precursors such as substituted pyrimidines and amidines or via cyclization methods.

Introduction of the Butyl Group at N9: Alkylation of the purine nitrogen at position 9 is achieved using butyl halides (e.g., butyl bromide) under basic conditions to selectively install the butyl substituent.

Attachment of the 3,4,5-Trimethoxybenzene Sulfonyl Group at C8: The sulfonylation step involves reacting the purine intermediate with 3,4,5-trimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonyl linkage at the 8-position.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Purine Core Synthesis | Condensation of substituted pyrimidine with amidine derivatives under reflux in polar solvents (e.g., ethanol, DMF) | Controlled temperature (80–120°C) for cyclization |

| N9-Butylation | Butyl bromide, potassium carbonate or sodium hydride, DMF or DMSO solvent, room temperature to 60°C | Selective alkylation at N9 position |

| Sulfonylation at C8 | 3,4,5-Trimethoxybenzenesulfonyl chloride, base (triethylamine), dichloromethane or chloroform solvent, 0–25°C | Slow addition to control reaction rate and avoid side reactions |

| Work-up and Purification | Aqueous quench, extraction, drying over anhydrous sodium sulfate, column chromatography or recrystallization | Yields typically range 60–80% |

Alternative Synthetic Routes

Oxidation-Reduction Pathways: Some synthetic routes may involve initial sulfinylation (sulfur oxidation state +4) followed by oxidation to sulfonyl (sulfur oxidation state +6) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed to attach the aromatic sulfonyl moiety to the purine core, especially when complex substituents are involved.

Research Findings on Preparation

Yield and Purity: Optimized reaction conditions, such as temperature control during sulfonylation and choice of base, significantly improve yield and reduce by-products.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

Scalability: Industrial synthesis adapts these methods with continuous flow reactors and automated purification to scale production while maintaining quality.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Purine Core Formation | Pyrimidine derivatives, amidines, reflux | Formation of purine nucleus |

| 2 | N9-Butylation | Butyl bromide, base (K2CO3/NaH), DMF/DMSO | Selective alkylation at N9 |

| 3 | Sulfonylation at C8 | 3,4,5-Trimethoxybenzenesulfonyl chloride, base, DCM, 0–25°C | Attachment of sulfonyl group |

| 4 | Purification | Extraction, drying, chromatography/recrystallization | Isolation of pure final compound |

Chemical Reactions Analysis

Types of Reactions

9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Binding Affinity

Key Structural Variations:

Activity and Selectivity:

- Target Compound vs. PU3 : The sulfonyl group in the target compound replaces the benzyl linker in PU3. This substitution likely alters binding to pocket B in HSP90, as PU3’s benzyl group induces a conformational shift in residues 104–111 to accommodate the aryl group . Sulfonyl’s stronger electron-withdrawing effects may reduce π-π interactions but improve hydrogen bonding with polar residues.

- Target Compound vs.

- Target Compound vs. PU4 : The 3,4,5-trimethoxy substitution (target) vs. 4-methoxy (PU4) provides greater steric bulk and multivalent hydrophobic interactions, likely enhancing affinity for HSP90’s pocket B .

Pharmacokinetic Properties

- Solubility : The polar sulfonyl group improves aqueous solubility compared to PU3’s benzyl group, which relies on methoxy groups for partial solubility .

Biological Activity

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 371.4 g/mol. Its structure includes a butyl group and a sulfonylated aromatic moiety, which are critical for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

1. Anticancer Properties

Several studies have reported the anticancer potential of purine derivatives. For instance, analogs of this compound have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antiviral Activity

The compound has been explored for its antiviral properties, particularly against RNA viruses. Its structural similarity to nucleoside analogs allows it to interfere with viral replication processes.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammatory responses.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes involved in nucleotide metabolism.

- Binding Affinity: Interaction studies have shown that the compound can bind to various biological targets, influencing cellular signaling pathways.

Case Study 1: Anticancer Activity

A study conducted on multiple cancer cell lines (e.g., A549, MDA-MB-231) demonstrated that treatment with this compound resulted in significant cytotoxicity. The IC50 values were found to be within the range of 10–30 μM, indicating potent activity against these cancer types.

Case Study 2: Antiviral Efficacy

In vitro assays revealed that this compound inhibited viral replication in a dose-dependent manner. The effective concentration was determined to be around 15 μM against specific RNA viruses.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amines | Similar purine core with different alkyl substituents | Anticancer properties |

| 8-(2-chloro-3,4,5-trimethoxybenzyl)-2-fluoro-9-pent-4-yne | Contains halogen substituents | Potential anti-inflammatory effects |

| 6-amino-purine derivatives | Basic purine structure with amino groups | Various biological activities |

Q & A

Q. What synthetic strategies are effective for introducing sulfonyl groups at the 8-position of purine scaffolds?

The introduction of sulfonyl groups typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation at the 8-position can be achieved using 3,4,5-trimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMF as solvent). Key steps include:

- Pre-functionalization of the purine core with a leaving group (e.g., bromine) at the 8-position .

- Reaction with sulfonyl chloride derivatives at 60–80°C under inert atmosphere (N₂), followed by purification via column chromatography or recrystallization .

- Validation using ¹H/¹³C NMR (e.g., sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm) and HRMS for molecular ion confirmation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .

- Spectroscopic characterization :

- ¹H NMR: Identify butyl chain protons (δ 0.8–1.6 ppm) and trimethoxybenzene signals (δ 3.8–4.0 ppm for OCH₃ groups) .

- HRMS: Confirm the molecular ion peak [M+H]⁺ with <2 ppm mass error .

- X-ray crystallography (if crystals are obtainable): Compare unit cell parameters with analogous structures (e.g., PDB 1UY6 for Hsp90-bound purines) .

Advanced Research Questions

Q. What crystallographic methods resolve the binding interactions of this compound with biological targets like Hsp90?

- Co-crystallization : Soak purified Hsp90 protein with the compound (1–5 mM) in crystallization buffer (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5) .

- Data collection : Use synchrotron X-ray sources (λ = 1.0 Å) to collect diffraction data at 100 K. Refinement with programs like PHENIX or CCP4, starting from a homologous structure (e.g., PDB 1YER) .

- Key metrics : Analyze hydrogen bonds between the sulfonyl group and Arg 96/Thr 184 of Hsp90, and hydrophobic interactions of the butyl chain with Phe 138 .

Q. How to design SAR studies to evaluate the role of the trimethoxybenzenesulfonyl group in target selectivity?

Q. What experimental controls are critical when assessing contradictory bioactivity data across cell lines?

- Control compounds : Include known Hsp90 inhibitors (e.g., 17-AAG) to validate assay conditions .

- Cell viability normalization : Use ATP-based assays (CellTiter-Glo) alongside target-specific readouts (e.g., client protein degradation by western blot) .

- Metabolic stability checks : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to rule out pharmacokinetic confounders .

Q. How to optimize solubility for in vivo studies without compromising target affinity?

- Formulation strategies : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or cyclodextrin-based complexes .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or PEG linkers) at the butyl chain terminus while monitoring Hsp90 binding via SPR .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models after IV/oral administration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.